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molecular formula C6H14O6 B1682158 D-Sorbitol CAS No. 50-70-4

D-Sorbitol

Cat. No. B1682158
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]

Inputs

Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO

Outcomes

Product
Name
Type
product
Smiles
OCC(O)C(O)C(O)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]

Inputs

Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO

Outcomes

Product
Name
Type
product
Smiles
OCC(O)C(O)C(O)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]

Inputs

Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO

Outcomes

Product
Name
Type
product
Smiles
OCC(O)C(O)C(O)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]

Inputs

Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO

Outcomes

Product
Name
Type
product
Smiles
OCC(O)C(O)C(O)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:13]=[CH:14][CH:15]([CH:16]([CH:17]([CH:18]([CH2:19][OH:20])[OH:21])[OH:22])[OH:23])[OH:24].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12].[O:25]=[CH:26][CH:27]([CH:28]([CH:29]([CH:30]([CH2:31][OH:32])[OH:33])[OH:34])[OH:35])[OH:36]>>[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][OH:12]

Inputs

Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CC(O)C(O)C(O)C(O)CO

Outcomes

Product
Name
Type
product
Smiles
OCC(O)C(O)C(O)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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